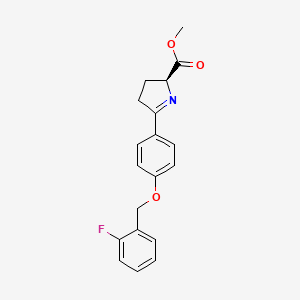
N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Übersicht
Beschreibung
N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a chemical compound that belongs to the class of aminotetralone derivatives. These compounds are characterized by their unique structural motifs, which include a tetralone subunit.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. The process can be carried out under acidic or neutral conditions. For instance, one method involves dissolving the precursor in a solvent, mixing it with activated carbon and palladium chloride dissolved in an acid, and stirring the mixture under a hydrogen gas atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of palladium catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive molecules.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antibacterial agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Exatecan Intermediate 2: This compound is an intermediate of Exatecan, an anticancer agent belonging to the class of camptothecin analogs.
Other Aminotetralone Derivatives: These include compounds with similar structural motifs but different functional groups, such as 8-amino-6-fluoro-5-methyl-1-tetralone.
Uniqueness: N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is unique due to its specific acetylamino and fluoro substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H12FNO2 |
|---|---|
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
N-(3-fluoro-8-oxo-6,7-dihydro-5H-naphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H12FNO2/c1-7(15)14-10-6-9(13)5-8-3-2-4-11(16)12(8)10/h5-6H,2-4H2,1H3,(H,14,15) |
InChI-Schlüssel |
BWFUDFIZFMCHIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC2=C1C(=O)CCC2)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,7-Dichloro-2-(4-methylphenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B8357822.png)


![Methyl 3-[(4-cyanobenzoyl)amino]benzoate](/img/structure/B8357833.png)

![3-Hydroxy-thieno[2,3-c]pyridine-2-carboxylic acid ethyl ester](/img/structure/B8357850.png)

![Spiro[5.5]undecane-3-carbonitrile](/img/structure/B8357868.png)

